molecular formula C5H3ClN2O2 B1630408 5-Chloro-2-nitropyridine CAS No. 52092-47-4

5-Chloro-2-nitropyridine

Cat. No.: B1630408
CAS No.: 52092-47-4
M. Wt: 158.54 g/mol
InChI Key: YUBHMOQVHOODEI-UHFFFAOYSA-N
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Description

5-Chloro-2-nitropyridine is an important pyridine derivative and serves as an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments . It is a crystalline powder with a white to very faint yellow color .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-chloropyridin-2-amine with concentrated sulfuric acid and hydrogen peroxide at low temperatures. The resulting mixture is stirred for 20 hours at room temperature, followed by recrystallization from ethanol .

Molecular Structure Analysis

This compound contains a pyridine ring with a chlorine atom and a nitro group attached. Its molecular formula is C5H3ClN2O2 .

Chemical Reactions Analysis

The compound can undergo various reactions, including nucleophilic substitution, reduction, and other transformations. For example, it can react with nucleophiles to form substituted derivatives .

Scientific Research Applications

  • Kinetics of Nucleophilic Substitutions : Research shows that 5-Chloro-2-nitropyridine undergoes nucleophilic substitutions, revealing insights into the reaction kinetics with different nucleophiles such as piperidine and morpholine. These reactions have been studied in various solvents like methanol and benzene (Hamed, 1997).

  • Conformational Preference and Reaction Kinetics : Another study explores the conformational preferences of the products formed from reactions of this compound with arenethiolates. This research provides a detailed analysis of the reaction mechanisms and kinetics, adding valuable information to the field of organic chemistry (Hamed et al., 1997).

  • Structural and Intermediate Analysis : The structure of intermediates formed in the ring-opening reaction of this compound has been studied using NMR and X-ray crystallography. This research offers insights into the molecular behavior of this compound under various conditions (Haynes & Pett, 2007).

  • Vibrational, Electronic, and NMR Analyses : Studies on the vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts of this compound derivatives have been conducted. These studies are crucial for understanding the molecular properties and reactivity of these compounds (Velraj, Soundharam, & Sridevi, 2015).

  • Molecular Packing and Crystallography : Research into the molecular structures of this compound isomers has been conducted, focusing on their molecular packing motifs and intermolecular interactions. Such studies are vital for understanding the material properties of these compounds (Merritt & Tanski, 2018).

  • Charge Inversion Mass Spectrometry : The structure of ionic products from SN(ANRORC) reactions of this compound has been investigated using tandem mass spectrometry. This research contributes to the field of analytical chemistry and aids in understanding the reaction mechanisms of these compounds (Dolnikowski, 1992).

Mechanism of Action

Target of Action

5-Chloro-2-nitropyridine is a chemical compound that primarily targets the respiratory system . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Mode of Action

It is known that nitro compounds like this compound can undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the nitro group) by a nucleophile, leading to the formation of new chemical entities.

Pharmacokinetics

Its physical properties such as melting point (119-123℃), boiling point (2753±200 °C), and density (1489±006 g/cm3) suggest that it is a stable compound under normal conditions . These properties may influence its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemical entities. It is also worth noting that it is classified as a hazardous compound, with safety warnings for oral acute toxicity, skin irritation, eye damage, specific target organ toxicity, and environmental hazards .

Future Directions

Research on the applications of 5-Chloro-2-nitropyridine in pharmaceuticals, agrochemicals, and materials science could lead to novel compounds and improved processes .

Properties

IUPAC Name

5-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBHMOQVHOODEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293525
Record name 5-Chloro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52092-47-4
Record name 52092-47-4
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Record name 5-Chloro-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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